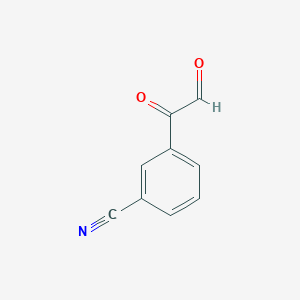

3-(2-Oxo-acetyl)-benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxaldehydoylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDYVQQFZPPTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376608 | |

| Record name | 3-(2-Oxo-acetyl)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105802-54-8 | |

| Record name | 3-(2-Oxo-acetyl)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Oxo-acetyl)-benzonitrile chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and plausible synthesis of 3-(2-Oxo-acetyl)-benzonitrile. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information for laboratory use and further research.

Chemical Structure and Properties

This compound, with the CAS number 105802-54-8, is an aromatic compound featuring both a nitrile and a glyoxal (a 1,2-dicarbonyl) functional group.[1] This unique combination of reactive moieties makes it a potentially valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 105802-54-8 | [1] |

| Molecular Formula | C₉H₅NO₂ | [2] |

| Molecular Weight | 159.14 g/mol | [1] |

| IUPAC Name | 3-(2-oxoacetyl)benzonitrile | [2] |

| InChI | InChI=1S/C9H5NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,6H | [2] |

| InChIKey | MIDYVQQFZPPTDV-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)C=O)C#N | [2] |

Table 2: Predicted Physical Properties

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |

Spectroscopic and Analytical Data

While experimental spectra for this compound are not widely published, the following section details the expected spectroscopic characteristics based on its structure and provides experimental data for its likely precursor, 3-acetylbenzonitrile, for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR of this compound:

-

Aromatic Protons: Multiple signals in the aromatic region (approx. 7.5-8.5 ppm).

-

Aldehydic Proton: A singlet in the downfield region (approx. 9-10 ppm).

Expected ¹³C NMR of this compound:

-

Nitrile Carbon: A signal around 118 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (approx. 129-140 ppm).

-

Carbonyl Carbons: Two signals in the downfield region corresponding to the ketone and aldehyde carbonyls (approx. 180-200 ppm).

Reference ¹H and ¹³C NMR data for 3-methylbenzonitrile (a related compound):

-

¹H NMR (400 MHz, CDCl₃, ppm): δ 2.53 (s, 3H), 7.27 (t, J = 8.0Hz, 1H), 7.31 (t, J = 8.0Hz, 1H), 7.48 (t, J = 8.0Hz, 1H), 7.57 (t, J = 8.0Hz, 1H).

-

¹³C NMR (100 MHz, CDCl₃, ppm): δ 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6.

Infrared (IR) Spectroscopy

Expected IR of this compound:

-

Nitrile (C≡N) stretch: A sharp absorption band around 2230 cm⁻¹.

-

Carbonyl (C=O) stretches: Two distinct absorption bands in the region of 1680-1720 cm⁻¹ for the ketone and aldehyde.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aldehydic C-H stretch: Two weak bands around 2720 and 2820 cm⁻¹.

Reference IR data for 3-Acetylbenzonitrile:

-

A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[3]

Mass Spectrometry (MS)

Expected MS of this compound:

-

Molecular Ion (M⁺): A peak at m/z = 159.0320, corresponding to the molecular weight of the compound.

-

Fragmentation: Expect to see fragments corresponding to the loss of CO (m/z = 131) and the cyano group (m/z = 133).

Reference MS data for 3-Acetylbenzonitrile:

-

The NIST Mass Spectrometry Data Center provides a mass spectrum for 3-acetylbenzonitrile, showing a molecular ion peak at m/z = 145.[3]

Experimental Protocols

Plausible Synthesis of this compound

A plausible method for the synthesis of this compound is the oxidation of 3-acetylbenzonitrile, based on the established synthesis of its isomer, 4-(2-oxoacetyl)-benzonitrile.

Reaction Scheme:

Caption: Plausible synthesis workflow for this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.1 equivalents) to a mixture of dioxane and water (e.g., 10:1 v/v).

-

Dissolution: Stir the mixture at approximately 50°C until the selenium dioxide has completely dissolved.

-

Addition of Starting Material: Add 3-acetylbenzonitrile (1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to 90°C and maintain this temperature with stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, filter the warm solution to remove any solid byproducts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane and wash with water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be further purified by column chromatography on silica gel.

Reactivity and Potential Applications

This compound is an aryl glyoxal, a class of compounds known for their versatile reactivity due to the presence of two adjacent carbonyl groups.[4][5] The electron-withdrawing nature of the ketone group enhances the reactivity of the adjacent aldehyde.[4] This bifunctional nature makes it a valuable intermediate in the synthesis of various heterocyclic compounds.[1][4][5]

Potential applications include:

-

Heterocyclic Synthesis: Aryl glyoxals are key building blocks in multicomponent reactions for the synthesis of furans, pyrans, and other oxygen-containing heterocycles.[4][5]

-

Chemical Biology: The dicarbonyl moiety can react with arginine residues in proteins, suggesting its potential use as a chemical probe for protein labeling and cross-linking.[2]

-

Medicinal Chemistry: The structural motifs present in this compound are found in various bioactive molecules, making it an interesting starting point for the development of new therapeutic agents.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactivity Hazards: As an aldehyde, it may be susceptible to oxidation.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional chemical expertise. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 105802-54-8 | Benchchem [benchchem.com]

- 3. 3-Acetylbenzonitrile [webbook.nist.gov]

- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Functional Groups of 3-(2-Oxo-acetyl)-benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Oxo-acetyl)-benzonitrile, also known as 3-cyanophenylglyoxal, is a bi-functional aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a highly reactive α-keto-aldehyde (glyoxal) moiety and a versatile nitrile group on a benzene ring, offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of the reactivity of its core functional groups, plausible synthetic routes, and potential applications. While direct research on this specific molecule is limited, its chemical behavior can be reliably inferred from the well-established chemistry of its constituent parts. This document summarizes key reactions, provides illustrative experimental protocols from analogous systems, and presents data in a structured format to facilitate research and development.

Molecular Structure and Functional Group Analysis

The chemical structure of this compound is characterized by a benzene ring substituted at the 1 and 3 positions with an acetyl-formyl group (-COCHO) and a nitrile group (-C≡N), respectively.

Key Functional Groups:

-

α-Keto-Aldehyde (Glyoxal) Moiety: This 1,2-dicarbonyl system is the primary site of reactivity, with two electrophilic carbon centers. The terminal aldehyde is generally more susceptible to nucleophilic attack than the internal ketone due to reduced steric hindrance and greater polarization.[1]

-

Benzonitrile Moiety: The nitrile group is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. As an electron-withdrawing group, it also influences the electronic properties of the aromatic ring.[1]

-

Aromatic Ring: The benzene ring serves as the scaffold for the functional groups and can itself undergo electrophilic or nucleophilic aromatic substitution, although the electron-withdrawing nature of the substituents makes it less reactive towards electrophiles.

Diagram of Functional Groups

Caption: Key reactive functional groups in this compound.

Synthesis

A plausible synthesis for this compound can be extrapolated from the reported synthesis of its isomer, 4-(2-oxoacetyl)-benzonitrile. The key step is the oxidation of the corresponding acetylbenzonitrile.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Analogous to 4-isomer synthesis)

Reaction: Oxidation of 3-Acetylbenzonitrile.

Materials:

-

3-Acetylbenzonitrile

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

Procedure:

-

To a mixture of 1,4-dioxane and water (e.g., 10:1 v/v), add selenium dioxide.

-

Stir the mixture at approximately 50°C until the selenium dioxide has dissolved.

-

Add 3-acetylbenzonitrile to the solution.

-

Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring by TLC.

-

After completion, filter the warm solution to remove selenium byproduct.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting residue can be purified by recrystallization or column chromatography to yield this compound.

Note: This protocol is adapted from the synthesis of the 4-isomer and may require optimization.[2]

Reactivity of the α-Keto-Aldehyde Moiety

The 1,2-dicarbonyl system is highly electrophilic and is the primary site for nucleophilic attack. The aldehyde carbonyl is generally more reactive than the ketone carbonyl.

Nucleophilic Addition

A wide range of nucleophiles, including amines, hydrazines, hydroxylamines, and organometallic reagents, will readily add to the carbonyl groups.

Reaction with Amines (Imine/Enamine Formation): Primary amines are expected to react preferentially at the aldehyde carbonyl to form an imine.

Caption: Reaction with a primary amine to form an imine.

Experimental Protocol (Analogous to Phenylglyoxal Reaction):

-

Reactants: Phenylglyoxal (1 equivalent), primary amine (1 equivalent).

-

Solvent: Anhydrous ethanol or methanol.

-

Procedure: Dissolve phenylglyoxal in the alcohol. Add the primary amine dropwise at room temperature. Stir the mixture for a few hours. The product imine may precipitate or can be isolated by removal of the solvent and purification.

Condensation Reactions

The α-keto-aldehyde can participate in condensation reactions, such as the Knoevenagel or aldol condensations, particularly at the aldehyde position.

Reduction

Selective reduction of one carbonyl group in the presence of the other, and in the presence of the nitrile, is challenging.

-

Sodium borohydride (NaBH₄): Likely to reduce the more reactive aldehyde to a primary alcohol, yielding 3-(2-hydroxy-1-oxoethyl)benzonitrile.

-

Lithium aluminum hydride (LiAlH₄): A stronger reducing agent that would likely reduce both carbonyls and the nitrile group.[3]

Reactivity of the Benzonitrile Moiety

The nitrile group offers several avenues for further chemical modification.

Hydrolysis

The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reaction Workflow:

Caption: Hydrolysis of the nitrile group under acidic and basic conditions.

Experimental Protocol (Base Hydrolysis of Benzonitrile): [4][5]

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile and an excess of aqueous sodium hydroxide (e.g., 10-20%).

-

Reaction: Heat the mixture to reflux for 1-2 hours. Ammonia gas may be evolved.

-

Workup: Cool the reaction mixture. Acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic and a precipitate forms.

-

Isolation: Collect the precipitated benzoic acid by vacuum filtration, wash with cold water, and dry.

Reduction

The nitrile group can be reduced to a primary amine (benzylamine derivative).

-

Reagents: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel). As noted, these conditions would also reduce the carbonyl groups.

Cycloaddition Reactions

The benzonitrile group, or more commonly, a derivative like a benzonitrile oxide, can participate in [3+2] cycloaddition reactions to form five-membered heterocycles, which are valuable in medicinal chemistry.[6][7][8]

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been found. However, characteristic signals can be predicted based on analogous structures like 3-(2-oxoethyl)benzonitrile and general spectroscopic principles.

| Data Type | Functional Group | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.5–8.2 ppm (complex multiplet) |

| Aldehyde Proton | δ 9.5-10.5 ppm (singlet) | |

| ¹³C NMR | Nitrile Carbon | δ ~115-120 ppm |

| Ketone Carbonyl | δ ~190-200 ppm | |

| Aldehyde Carbonyl | δ ~185-195 ppm | |

| Aromatic Carbons | δ ~125-140 ppm | |

| FT-IR | Nitrile (C≡N) stretch | ~2230 cm⁻¹ |

| Ketone (C=O) stretch | ~1690-1710 cm⁻¹ | |

| Aldehyde (C=O) stretch | ~1715-1730 cm⁻¹ |

Potential Applications and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural motifs suggest potential applications in drug discovery and chemical biology.

-

Covalent Inhibitors: The highly reactive α-keto-aldehyde moiety makes it a candidate for forming covalent bonds with nucleophilic residues (such as arginine or lysine) in protein active sites. Phenylglyoxal is a known reagent for modifying arginine residues in proteins.

-

Heterocyclic Synthesis: The presence of multiple reactive sites makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds, which are common in pharmaceuticals. For instance, ortho-isomers are used in the synthesis of isoquinolines.[3][9][10]

-

Chemical Probes: The dual reactivity could be exploited in the design of chemical probes for studying biological systems.

No specific signaling pathways involving this compound have been identified in the reviewed literature. Research into the biological effects of this compound would be a novel area of investigation.

Conclusion

This compound is a molecule with significant synthetic potential due to its distinct and reactive functional groups. The α-keto-aldehyde moiety allows for a range of nucleophilic additions and condensation reactions, while the benzonitrile group can be converted into other valuable functionalities or used in cycloadditions. Although experimental data on this specific molecule is scarce, this guide provides a solid foundation for its expected reactivity based on well-understood chemical principles and data from closely related compounds. This information should serve as a valuable resource for chemists and pharmacologists interested in exploring the utility of this versatile building block.

References

- 1. This compound | 105802-54-8 | Benchchem [benchchem.com]

- 2. 4-Cyanophenylglyoxal hydrate synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(2-Oxoethyl)benzonitrile | 109346-98-7 | Benchchem [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. iris.cnr.it [iris.cnr.it]

- 9. academicworks.cuny.edu [academicworks.cuny.edu]

- 10. beilstein-archives.org [beilstein-archives.org]

Spectroscopic data for 3-(2-Oxo-acetyl)-benzonitrile (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 3-(2-Oxo-acetyl)-benzonitrile. Due to the limited availability of experimental data in public databases, this guide utilizes predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles and data from structurally similar compounds, offering valuable insights for the characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~8.2 - 8.4 | Multiplet | 2H | Aromatic protons |

| ~7.7 - 7.9 | Multiplet | 2H | Aromatic protons |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~195 - 200 | Ketonic carbonyl carbon (C=O) |

| ~185 - 190 | Aldehydic carbonyl carbon (C=O) |

| ~135 - 140 | Aromatic quaternary carbon |

| ~130 - 135 | Aromatic CH carbons |

| ~118 | Nitrile carbon (C≡N) |

| ~112 | Aromatic quaternary carbon |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong | C≡N stretch |

| ~1710 | Strong | Ketonic C=O stretch |

| ~1690 | Strong | Aldehydic C=O stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 130 | High | [M - CHO]⁺ |

| 103 | Medium | [M - CO - CHO]⁺ or [C₆H₄CN]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR setup.

-

-

Data Acquisition:

-

Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument Setup (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

-

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Scan a suitable mass range to detect the molecular ion and expected fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the compound.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Key Functional Groups and Predicted Spectroscopic Signals

Caption: Key functional groups of this compound and their predicted spectroscopic signals.

Physical properties of 3-(2-Oxo-acetyl)-benzonitrile (melting point, boiling point)

This technical guide provides a comprehensive overview of the key physical properties of 3-acetylbenzonitrile, a significant intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a structured workflow for property determination.

Physical Properties of 3-Acetylbenzonitrile

3-Acetylbenzonitrile, also known as m-cyanoacetophenone, is an aromatic ketone.[1] The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical reactions.

Data Summary

The experimentally determined physical properties of 3-acetylbenzonitrile are summarized in the table below. These values are essential for predicting the compound's behavior under different experimental conditions.

| Physical Property | Value | Notes |

| Melting Point | 97.0 to 101.0 °C | |

| Boiling Point | 120 °C | at 5 mmHg |

| Molecular Formula | C₉H₇NO | |

| Molecular Weight | 145.16 g/mol | [1][2] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental in chemical analysis for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.

2.1. Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid crystalline substance.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer, and a sample of 3-acetylbenzonitrile.

-

Procedure:

-

A small, finely powdered sample of 3-acetylbenzonitrile is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

-

The melting point is reported as a range from the initial to the final temperature.

-

2.2. Boiling Point Determination (Distillation Method)

The boiling point is determined at a specific pressure, as it varies with atmospheric pressure. For substances that may decompose at their atmospheric boiling point, vacuum distillation is employed.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, vacuum source, and a manometer.

-

Procedure:

-

A sample of 3-acetylbenzonitrile is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

A vacuum is applied to the system, and the pressure is allowed to stabilize at the desired level (e.g., 5 mmHg), as measured by the manometer.

-

The sample is heated gently using the heating mantle.

-

The temperature is monitored, and the vapor temperature that remains constant during the distillation of the liquid is recorded as the boiling point at that specific pressure.

-

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like 3-acetylbenzonitrile.

References

The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide

An in-depth exploration of the discovery, chemical background, and profound impact of benzonitrile-containing molecules in modern drug development. This guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in the pursuit of novel therapeutics.

The benzonitrile moiety, a seemingly simple aromatic ring appended with a nitrile group, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in crucial molecular interactions have propelled a multitude of benzonitrile-containing compounds from laboratory curiosities to life-saving pharmaceuticals. This technical guide delves into the discovery and background of these remarkable compounds, offering a detailed examination of their synthesis, mechanism of action, and quantitative bioactivity.

A Historical Perspective: From Fehling's Discovery to Modern Medicine

Benzonitrile was first reported in 1844 by Hermann Fehling, who synthesized it through the thermal dehydration of ammonium benzoate. For much of its history, benzonitrile and its derivatives were primarily utilized as solvents and versatile chemical intermediates. However, the latter half of the 20th century witnessed a paradigm shift, as medicinal chemists began to recognize the profound potential of the benzonitrile group as a key pharmacophore. This realization has led to the development of a diverse array of drugs targeting a wide spectrum of diseases, from cancer to viral infections.

The Benzonitrile Scaffold: Physicochemical Properties and Medicinal Chemistry Significance

The utility of the benzonitrile group in drug design stems from its distinct physicochemical characteristics. The strongly electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the attached benzene ring, impacting its reactivity and potential for π-π stacking interactions with biological targets.[1] Furthermore, the nitrile group is metabolically stable and can act as a bioisostere for other functional groups, such as halogens or carbonyls, allowing for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic profile.[2] The incorporation of a benzonitrile moiety can enhance a compound's solubility, bioavailability, and binding affinity for its target protein.[1]

Key Therapeutic Areas and Representative Drugs

Benzonitrile-containing compounds have made a significant impact across several therapeutic areas. Below, we explore some of the most prominent examples, detailing their mechanisms of action and providing quantitative data on their bioactivity.

Aromatase Inhibitors in Cancer Therapy: Letrozole and Anastrozole

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In hormone receptor-positive breast cancer, inhibiting aromatase is a key therapeutic strategy. Letrozole and Anastrozole are two potent and selective non-steroidal aromatase inhibitors that feature a benzonitrile core.

Mechanism of Action: Letrozole and Anastrozole competitively and reversibly bind to the heme group of the aromatase enzyme, blocking the conversion of androgens to estrogens.[3] This leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-dependent breast cancer cells of their growth stimulus.

Table 1: Quantitative Bioactivity of Aromatase Inhibitors

| Compound | Target | Assay System | IC50 Value | Reference |

| Letrozole | Aromatase | Human Placental Microsomes | 11 nM | [4] |

| Letrozole | Aromatase | MCF-7Ca cells | 0.07 nM | [4] |

| Anastrozole | Aromatase | Human Placental Microsomes | 15 nM | [5] |

| Anastrozole | Aromatase | T-47Daro cells | 50 nM | [5] |

Androgen Receptor Antagonists in Prostate Cancer: Bicalutamide

Prostate cancer is often dependent on androgens for its growth and progression. Bicalutamide, a non-steroidal antiandrogen, is a cornerstone in the treatment of prostate cancer.

Mechanism of Action: Bicalutamide acts as a competitive antagonist of the androgen receptor (AR).[6] It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes that are critical for prostate cancer cell growth and survival.[7]

Table 2: Quantitative Bioactivity of Bicalutamide

| Compound | Target | Assay System | IC50 Value | Reference |

| Bicalutamide | Androgen Receptor | LNCaP cells | 159-243 nM | [8] |

Non-Nucleoside Reverse Transcriptase Inhibitors in HIV Treatment: Dapivirine

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed for the prevention of HIV-1 infection.

Mechanism of Action: Dapivirine binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA.[9] This binding induces a conformational change in the enzyme, inhibiting its activity and thereby preventing viral replication.[6]

Table 3: Physicochemical Properties of Dapivirine

| Property | Value | Reference |

| Molecular Weight | 329.4 g/mol | [9] |

| pKa | 5.8 | [10] |

| LogP | 5.27 (at pH 9) | [10] |

Experimental Protocols

To provide a practical resource for researchers, this section outlines detailed methodologies for key experiments cited in the study of benzonitrile compounds.

Synthesis of Letrozole

Letrozole can be synthesized through a multi-step process. A common route involves the reaction of 4-cyanobenzyl bromide with 1,2,4-triazole to form an intermediate, which is then reacted with 4-fluorobenzonitrile in the presence of a strong base.[5]

Detailed Protocol:

-

Step 1: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile. A mixture of 4-cyanobenzyl bromide and 1,2,4-triazole is refluxed in a suitable solvent such as acetonitrile in the presence of a base like potassium carbonate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired intermediate.

-

Step 2: Synthesis of Letrozole. The intermediate from Step 1 is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium, is added dropwise to generate a carbanion. 4-fluorobenzonitrile is then added to the reaction mixture, and the reaction is allowed to warm to room temperature. The reaction is quenched with a proton source, and the product is extracted and purified by crystallization or column chromatography to afford letrozole.[5][11]

Aromatase Inhibition Assay (Human Placental Microsomes)

This in vitro assay is used to determine the inhibitory potency of compounds against aromatase.

Detailed Protocol:

-

Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which contains the aromatase enzyme. The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.

-

Assay Procedure: The assay is typically performed in a phosphate buffer (pH 7.4). The reaction mixture contains the human placental microsomes, a radiolabeled substrate such as [1β-³H]-androst-4-ene-3,17-dione, and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Incubation and Analysis: The test compound (e.g., letrozole) at various concentrations is pre-incubated with the microsomes and substrate. The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is stopped by the addition of an organic solvent (e.g., chloroform). The amount of tritiated water released, which is proportional to the aromatase activity, is measured by liquid scintillation counting. The IC50 value is then calculated from the dose-response curve.[4][12]

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of compounds to the androgen receptor.

Detailed Protocol:

-

Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in a buffer containing protease inhibitors to prepare a cytosolic fraction rich in androgen receptors.

-

Assay Procedure: The assay is performed in a multi-well plate format. A constant concentration of a radiolabeled androgen, such as [³H]-mibolerone, is incubated with the prostate cytosol in the presence of varying concentrations of the test compound (e.g., bicalutamide).

-

Separation and Measurement: After incubation, the bound and free radioligand are separated using a method such as hydroxylapatite (HAP) slurry. The radioactivity in the bound fraction is measured by liquid scintillation counting. The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.[13][14]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the benzonitrile compounds discussed.

References

- 1. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 9. Dapivirine - Wikipedia [en.wikipedia.org]

- 10. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 11. Preparation method of letrozole - Eureka | Patsnap [eureka.patsnap.com]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Nitrile Group in 3-(2-Oxo-acetyl)-benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the nitrile group in the context of 3-(2-Oxo-acetyl)-benzonitrile. This molecule, also known as 3-cyanophenylglyoxal, possesses two distinct electron-withdrawing groups, the nitrile (-CN) and the 2-oxo-acetyl (-COCHO) moieties, positioned meta to each other on a benzene ring. This arrangement significantly influences the electronic characteristics of the aromatic system, impacting its reactivity, spectroscopic properties, and potential biological activity. This document details a plausible synthetic route, presents key quantitative data (both experimental for related compounds and estimated for the title compound), and discusses the potential biological implications based on the known reactivity of α-keto aldehydes.

Introduction

The electronic nature of substituents on an aromatic ring is a fundamental concept in organic and medicinal chemistry, governing reaction rates, equilibria, and molecular interactions. Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. The nitrile group (-C≡N) is a potent EWG due to the high electronegativity of the nitrogen atom and its ability to withdraw electron density through both inductive and resonance effects.

In this compound, the nitrile group is complemented by a second powerful EWG, the 2-oxo-acetyl (or glyoxal) group. The presence of two carbonyl functions in the 2-oxo-acetyl group makes it a strong electron sink. Their meta-disposition on the benzene ring results in an additive electron-withdrawing effect on the aromatic system, rendering the ring electron-deficient. This guide will explore the consequences of this electronic arrangement.

Synthesis of this compound

While a specific, detailed synthesis of this compound (CAS 105802-54-8) is not extensively documented in readily available literature, a highly plausible and established method is the Riley oxidation of the corresponding methyl ketone, 3-acetylbenzonitrile. The Riley oxidation utilizes selenium dioxide (SeO₂) to oxidize an α-methylene group of a carbonyl compound to a carbonyl group, thus converting a methyl ketone into an α-keto aldehyde (glyoxal).[1][2]

Proposed Experimental Protocol: Riley Oxidation of 3-Acetylbenzonitrile

This protocol is based on a general procedure for the Riley oxidation of ketones.[3]

Reaction Scheme:

Materials:

-

3-Acetylbenzonitrile

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Diethyl ether

-

Celite

-

Silica gel for column chromatography

Procedure:

-

In a pressure tube, dissolve 3-acetylbenzonitrile (1.0 eq) in 1,4-dioxane.

-

Add selenium dioxide (2.0 eq) to the solution at room temperature.

-

Seal the pressure tube and heat the vigorously stirred suspension to 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 7-12 hours.

-

After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the suspension through a pad of Celite to remove the precipitated elemental selenium, washing the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data on Electron-Withdrawing Effects

The electron-withdrawing nature of the nitrile and 2-oxo-acetyl groups can be quantified through various experimental and computational methods. Below is a summary of relevant data.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a cornerstone of physical organic chemistry, quantifying the effect of a substituent on the reactivity of an aromatic compound. The substituent constant, σ, is a measure of the electronic effect of the substituent. Positive σ values indicate an electron-withdrawing group.

| Substituent | Position | σ Value | Reference |

| -CN | meta | 0.56 | [4] |

| -CN | para | 0.66 | [4] |

| -COCH₃ | meta | 0.38 | [4] |

| -COCH₃ | para | 0.50 | [4] |

| -COCHO | meta | ~0.7-0.8 (Estimated) | N/A |

Note: The Hammett constant for the 3-(2-oxo-acetyl) group has not been experimentally determined. The estimated value is based on the additive effects of the two carbonyl groups, which would make it a stronger electron-withdrawing group than the acetyl group.

Spectroscopic Data

Spectroscopic techniques provide direct evidence of the electronic environment within a molecule. The electron-withdrawing nature of the nitrile and 2-oxo-acetyl groups in this compound would be reflected in its NMR and IR spectra.

Infrared (IR) Spectroscopy:

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound | Reference |

| C≡N stretch | ~2230 | Benzonitrile | [5] |

| C=O stretch (ketone) | ~1690 | 3-Acetylbenzonitrile | [6] |

| C=O stretch (aromatic ketone) | ~1680-1700 | General | [7] |

| C=O stretch (aldehyde) | ~1720-1740 | General | [7] |

| C≡N stretch | ~2230-2235 (Estimated) | This compound | N/A |

| C=O stretch (keto) | ~1690-1700 (Estimated) | This compound | N/A |

| C=O stretch (aldehydic) | ~1710-1725 (Estimated) | This compound | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The electron-withdrawing groups deshield the aromatic protons and carbons, shifting their signals to higher ppm values (downfield).

| Nucleus | Chemical Shift (δ, ppm) | Compound | Reference |

| Aromatic Protons | 7.4-7.7 | Benzonitrile | [5] |

| Aromatic Protons | 7.6-8.2 | 3-Acetylbenzonitrile | [6] |

| Aromatic Protons | ~7.8-8.5 (Estimated) | This compound | N/A |

| Aldehydic Proton | ~9.5-10.5 (Estimated) | This compound | N/A |

| Nitrile Carbon | ~118 | Benzonitrile | [8] |

| Ketone Carbonyl | ~197 | 3-Acetylbenzonitrile | [8] |

| Nitrile Carbon | ~117-119 (Estimated) | This compound | N/A |

| Keto Carbonyl Carbon | ~190-195 (Estimated) | This compound | N/A |

| Aldehydic Carbonyl Carbon | ~185-190 (Estimated) | This compound | N/A |

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are scarce, the presence of the α-keto aldehyde (glyoxal) functionality is highly suggestive of potential biological activity, particularly cytotoxicity. Glyoxals are known to be reactive electrophiles that can readily form covalent adducts with nucleophilic biomolecules, such as proteins and nucleic acids.[9]

Plausible Mechanism of Cytotoxicity

The primary mechanism of toxicity for α-keto aldehydes involves their reaction with arginine residues in proteins to form stable adducts.[9] This modification can lead to protein misfolding, aggregation, and loss of function, ultimately inducing cellular stress and apoptosis.

This pathway highlights how the electrophilic nature of the 2-oxo-acetyl group can initiate a cascade of events leading to programmed cell death. The strong electron-withdrawing effect of the meta-nitrile group is expected to enhance the electrophilicity of the glyoxal moiety, potentially increasing its reactivity towards biological nucleophiles.

Conclusion

This compound is a molecule of significant interest due to the combined and potent electron-withdrawing effects of its nitrile and 2-oxo-acetyl substituents. These effects are predicted to profoundly influence its chemical reactivity and spectroscopic properties, as indicated by estimated Hammett constants and NMR/IR shifts. Furthermore, the presence of the reactive α-keto aldehyde functionality suggests a potential for significant biological activity, likely mediated by covalent modification of cellular macromolecules. Further experimental investigation is warranted to validate the proposed synthesis, precisely quantify the electronic properties, and fully elucidate the biological effects of this intriguing molecule.

References

- 1. Riley oxidation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Riley Oxidation | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzonitrile [webbook.nist.gov]

- 6. 3-Acetylbenzonitrile [webbook.nist.gov]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Prospective Biological Targets of 3-(2-Oxo-acetyl)-benzonitrile

For Immediate Release

A Deep Dive into the Unexplored Therapeutic Landscape of a Promising Benzene Derivative

This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on the potential biological targets of the compound 3-(2-Oxo-acetyl)-benzonitrile. Due to the limited availability of direct experimental data on this specific molecule, this document focuses on a theoretical exploration of its potential biological interactions based on its distinct chemical structure. It further proposes a comprehensive roadmap for future research to identify and validate its therapeutic targets.

Introduction: The Enigmatic Potential of this compound

This compound is a small molecule characterized by a benzene ring substituted with a nitrile group and a reactive α-keto-aldehyde (glyoxal) moiety.[1] While extensive research on its specific biological activities is not yet available, its structural features suggest a high potential for interaction with various biological macromolecules. The presence of the electrophilic dicarbonyl system, in particular, points towards the possibility of covalent interactions with nucleophilic residues in proteins, making it an intriguing candidate for targeted drug development.

Proposed Biological Targets and Mechanisms of Action

The high reactivity of the α-keto-aldehyde group is a key determinant of the potential biological targets of this compound. This functional group is known to react with nucleophilic amino acid residues, suggesting that its targets are likely to be proteins where such residues are accessible and play a critical role in function.

Potential Target Classes:

-

Enzymes with Active Site Cysteine, Lysine, or Arginine Residues: The electrophilic nature of the dicarbonyls in this compound makes them susceptible to nucleophilic attack from the side chains of cysteine (thiol group), lysine (amino group), and arginine (guanidinium group) residues. This could lead to irreversible inhibition of enzyme activity.

-

Receptors and Ion Channels: Covalent modification of accessible residues on receptors or ion channels could modulate their signaling activity, potentially leading to agonistic or antagonistic effects.

-

Structural Proteins: Modification of structural proteins could interfere with protein-protein interactions or cellular architecture.

Hypothesized Mechanism of Action:

The primary proposed mechanism of action is the formation of covalent adducts with target proteins. The reaction of the α-keto-aldehyde with arginine residues, for instance, can lead to the formation of stable hydroimidazolone adducts. This irreversible modification can lock the target protein in an inactive or altered conformation, thereby modulating its biological function.

Quantitative Data on Biological Activity

As of the latest literature review, no specific quantitative data (e.g., IC50, Ki, EC50) on the biological activity of this compound has been published. The following table is provided as a template for researchers to summarize future experimental findings in a structured manner.

| Target Protein | Assay Type | IC50 (µM) | Ki (µM) | EC50 (µM) | Cell Line/Model System | Reference |

| e.g., Kinase X | Kinase Assay | |||||

| e.g., GPCR Y | Binding Assay | |||||

| e.g., Enzyme Z | Enzymatic Assay |

Experimental Protocols for Target Identification and Validation

The following outlines a comprehensive, albeit theoretical, experimental workflow to identify and validate the biological targets of this compound.

Phase 1: Target Identification using Chemical Proteomics

-

Synthesis of an Alkyne-tagged Probe: Synthesize a derivative of this compound incorporating a terminal alkyne group. This "clickable" tag will enable the subsequent enrichment of target proteins.

-

Cell or Tissue Lysate Incubation: Incubate the alkyne-tagged probe with a relevant cell or tissue lysate to allow for covalent bond formation with target proteins.

-

Click Chemistry-based Target Enrichment: Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide reporter to the alkyne-tagged probe-protein complexes.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein complexes.

-

Mass Spectrometry-based Protein Identification: Elute the captured proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 2: Target Validation

-

In Vitro Binding Assays: Validate the direct interaction between this compound and candidate proteins identified in Phase 1 using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

Enzymatic or Functional Assays: For candidate enzymes or receptors, perform in vitro assays to determine if this compound modulates their activity.

-

Cell-based Assays: Utilize relevant cell lines to assess the effect of this compound on cellular pathways associated with the validated target. This could involve reporter gene assays, Western blotting for downstream signaling molecules, or cell viability assays.

-

Site-directed Mutagenesis: To confirm the specific amino acid residue(s) involved in the covalent interaction, mutate the predicted nucleophilic residues (e.g., cysteine, lysine, arginine) on the target protein and assess the impact on the binding and functional effects of the compound.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.

Caption: Proposed experimental workflow for the identification and validation of biological targets of this compound.

Caption: Hypothetical signaling pathway modulation by this compound through covalent inhibition of a target enzyme.

Conclusion and Future Directions

While the biological landscape of this compound remains largely uncharted, its unique chemical architecture, particularly the reactive α-keto-aldehyde moiety, presents a compelling case for its potential as a modulator of protein function. The proposed research framework in this whitepaper provides a clear and systematic approach for elucidating its biological targets and mechanism of action. Future investigations employing these chemical biology and proteomics strategies are crucial to unlock the therapeutic potential of this intriguing molecule and to pave the way for the development of novel, targeted therapies. The scientific community is encouraged to undertake these studies to transform this compound from a chemical entity into a potential therapeutic agent.

References

The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles are a critical class of organic compounds, serving as key intermediates and structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. Their synthesis is a cornerstone of modern organic chemistry, with a continuous drive towards more efficient, sustainable, and versatile methodologies. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing substituted benzonitriles, with a focus on practical experimental protocols, quantitative data for comparison, and visual representations of key chemical transformations.

Core Synthetic Strategies

The preparation of substituted benzonitriles can be broadly categorized into four primary approaches:

-

Cyanation of Aryl Halides: This transition-metal-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for introducing a cyano group onto an aromatic ring.

-

The Sandmeyer Reaction: A classic transformation in organic chemistry, the Sandmeyer reaction provides a reliable route to benzonitriles from anilines via diazonium salt intermediates.

-

Dehydration of Benzamides: The removal of a water molecule from a primary benzamide offers a direct pathway to the corresponding benzonitrile.

-

Synthesis from Benzaldehydes: Various one-pot procedures have been developed to convert benzaldehydes into benzonitriles, often through an intermediate oxime.

Cyanation of Aryl Halides

Transition metal-catalyzed cyanation of aryl halides has become a preferred method due to its high functional group tolerance and improving efficiency. Palladium, nickel, and copper are the most commonly employed metals for this transformation.

Palladium-Catalyzed Cyanation

Palladium catalysis is a robust and versatile approach for the cyanation of aryl chlorides, bromides, and iodides. A variety of cyanide sources can be utilized, each with its own advantages and disadvantages regarding toxicity and reactivity.

Typical Reaction Scheme:

| Entry | Aryl Chloride | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Zn(CN)₂ | 2 | dppf (4) | - | DMAc | 120 | 18 | 85 |

| 2 | 4-Chloroanisole | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-AmylOH | 110 | 18 | 92 |

| 3 | 2-Chloropyridine | Zn(CN)₂ | Pd₂(dba)₃ (1) | dppf (2) | Zn powder | DMAc | 80 | 12 | 88 |

| 4 | 4-Chloroaniline | Zn(CN)₂ | Pd(TFA)₂ (4.3) | (binaphthyl)P(t-Bu)₂ (8.8) | Zn flakes | DMAC | 95 | 3-14 | 85[1] |

| 5 | Ethyl 4-chlorobenzoate | K₄[Fe(CN)₆]·3H₂O | Pd precatalyst (0.2) | XPhos (0.4) | KOAc | Dioxane/H₂O | 100 | 1 | 97[2] |

-

Materials:

-

Ethyl 4-chlorobenzoate (1 mmol)

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)

-

Palladacycle precatalyst (e.g., P1, 0.2 mol%)

-

XPhos ligand (L1, 0.4 mol%)

-

Potassium acetate (KOAc, 0.125 equiv)

-

Dioxane (2.5 mL)

-

Water (2.5 mL)

-

-

Procedure:

-

To an oven-dried reaction vessel, add ethyl 4-chlorobenzoate, potassium ferrocyanide trihydrate, the palladacycle precatalyst, XPhos ligand, and potassium acetate.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzonitrile.

-

Nickel-Catalyzed Cyanation

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for the cyanation of aryl halides, particularly for less reactive aryl chlorides.[3]

| Entry | Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Reductant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Zn(CN)₂ | NiCl₂(dppe) (5) | - | Zn | DMAc | 80 | 24 | 91 |

| 2 | 4-Bromoanisole | K₄[Fe(CN)₆] | Ni(COD)₂ (10) | dppf (20) | - | NMP | 100 | 24 | 85 |

| 3 | Phenyl chloride | Zn(CN)₂ / Al₂O₃ | NiCl₂ (10) | XantPhos (12) | PMHS | Toluene | 25 | 24 | 75[3] |

| 4 | 4-Bromobenzonitrile | MPMN | NiBr₂(bpy)·xH₂O (10) | - | - | DMAc | 80 | 16 | 93[3] |

-

Materials:

-

Aryl bromide (1.0 mmol)

-

2-Methyl-2-phenylmalononitrile (MPMN, 1.2 equiv)

-

NiBr₂(bpy)·xH₂O (10 mol%)

-

N,N-Dimethylacetamide (DMAc, 2 mL)

-

-

Procedure:

-

In a glovebox, combine the aryl bromide, MPMN, and NiBr₂(bpy)·xH₂O in a reaction vial.

-

Add DMAc and seal the vial.

-

Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 16 hours.

-

After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the pure benzonitrile.

-

The Sandmeyer Reaction

The Sandmeyer reaction is a two-step process that converts anilines into benzonitriles. The first step is the formation of a diazonium salt from the aniline, which is then reacted with a copper(I) cyanide salt.

Reaction Workflow:

References

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 3-(2-Oxo-acetyl)-benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the potential chemical stability and degradation pathways of 3-(2-Oxo-acetyl)-benzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates likely degradation patterns based on the known reactivity of its core functional moieties: an aromatic nitrile, a ketone, and an α-keto-aldehyde. The document outlines potential degradation under hydrolytic, oxidative, and photolytic stress conditions. Detailed experimental protocols for conducting forced degradation studies are provided, alongside a summary of potential degradation products in a tabular format. Visual diagrams generated using Graphviz are included to illustrate the proposed degradation pathways and a general experimental workflow.

Introduction to Chemical Stability and Degradation

The chemical stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential in drug development to identify potential degradation products and establish degradation pathways.[1][2][3][4] These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and different pH values to accelerate its decomposition.[1][2] The insights gained are crucial for developing stable formulations, selecting appropriate packaging, and establishing stability-indicating analytical methods.[1]

This compound possesses three key functional groups that are susceptible to degradation: a benzonitrile, a ketone, and an α-keto-aldehyde. The reactivity of these groups will dictate the overall stability profile of the molecule.

Proposed Degradation Pathways

Based on the fundamental chemistry of benzonitriles, ketones, and aldehydes, the following degradation pathways are proposed for this compound under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing nitrile and carbonyl groups.[5] The reaction is typically catalyzed by acid or base.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group of this compound is expected to hydrolyze, first to an amide (3-(2-Oxo-acetyl)-benzamide) and subsequently to a carboxylic acid (3-(2-Oxo-acetyl)-benzoic acid). The α-keto-aldehyde moiety is relatively stable under acidic conditions, though hydration of the aldehyde may occur to form a gem-diol.[5]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile group will also hydrolyze to the corresponding carboxylic acid. The α-keto-aldehyde portion of the molecule may be susceptible to reactions such as aldol condensation or other base-catalyzed rearrangements, although specific pathways are difficult to predict without experimental data. The α-hydrogens adjacent to the carbonyl groups could be acidic enough to be abstracted, leading to enolate formation and subsequent reactions.[6]

Oxidative Degradation

Oxidizing agents can target the aldehyde and keto groups. The aldehyde group is particularly susceptible to oxidation and can be readily converted to a carboxylic acid, forming 3-(carboxycarbonyl)benzonitrile.[7] Stronger oxidation could potentially lead to the cleavage of the C-C bond between the carbonyl groups or even degradation of the aromatic ring, although the latter would require harsh conditions.

Photolytic Degradation

Aromatic ketones are known to be photoreactive.[8][9][10] Upon absorption of UV light, this compound could undergo several photochemical reactions. The carbonyl groups can be excited to a triplet state, which can then abstract hydrogen atoms from other molecules, leading to the formation of radical species and subsequent degradation products.[10][11] Photoreduction of the ketone to an alcohol is a possible pathway. Additionally, photosensitized dimerization or reactions with solvent molecules could occur.[9] The nitrile group is generally more photostable but can participate in photoreactions under certain conditions.

Summary of Potential Degradation Products

The following table summarizes the likely degradation products of this compound under different stress conditions.

| Stress Condition | Potential Degradation Products |

| Acidic Hydrolysis | 3-(2-Oxo-acetyl)-benzamide, 3-(2-Oxo-acetyl)-benzoic acid |

| Basic Hydrolysis | 3-(2-Oxo-acetyl)-benzoic acid, products from aldol reactions |

| Oxidation | 3-(carboxycarbonyl)benzonitrile, 3-cyanobenzoic acid |

| Photolysis | 3-(1-hydroxy-2-oxoethyl)benzonitrile, products from radical reactions |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Phosphate buffer, pH 7.4

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

Analytical balance

-

Volumetric flasks and pipettes

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Stress Conditions

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the mixture at 60°C for 24 hours.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

If no degradation is observed, the temperature can be increased or a higher concentration of NaOH can be used.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

At specified intervals, withdraw samples and dilute for HPLC analysis.

-

If no degradation is seen, repeat with 30% H₂O₂.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours.

-

At different time points, take a sample, dissolve it in the initial solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples at appropriate time points by HPLC.

-

Analytical Method

A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance. Mass spectrometry can be used for the identification of the degradation products.

Visualizations

Proposed Degradation Pathways

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Conclusion

This guide provides a foundational understanding of the potential chemical stability and degradation pathways of this compound. The proposed pathways are based on established chemical principles of its constituent functional groups. The detailed experimental protocols offer a robust framework for researchers to conduct forced degradation studies, which are imperative for the development of safe and effective pharmaceutical products. It is important to emphasize that the actual degradation profile can only be confirmed through rigorous experimental investigation.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-(2-Oxoethyl)benzonitrile | 109346-98-7 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Oxo-acetyl)-benzonitrile

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-Oxo-acetyl)-benzonitrile from 3-acetylbenzonitrile. The primary method described is the Riley oxidation, utilizing selenium dioxide (SeO2) as the oxidizing agent. This reaction selectively oxidizes the α-methylene group of the acetyl moiety to a carbonyl group, yielding the desired 1,2-dicarbonyl compound.[1][2][3] An alternative, rapid microwave-assisted protocol is also presented. These methods are broadly applicable for the synthesis of various aryl glyoxals from their corresponding aryl methyl ketones.

Introduction

Aryl glyoxals, such as this compound, are valuable synthetic intermediates in medicinal chemistry and drug development. Their 1,2-dicarbonyl functionality allows for the construction of diverse heterocyclic scaffolds, including quinoxalines and imidazoles. The synthesis of these compounds is often achieved through the oxidation of the corresponding acetophenone derivative.

The Riley oxidation, which employs selenium dioxide (SeO2), is a classic and effective method for converting a methylene group adjacent to a carbonyl to a new carbonyl group, thus forming a 1,2-dicarbonyl compound.[2][3] This method is particularly effective for aryl methyl ketones. While traditional heating methods are effective, microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times from hours to minutes.[4][5]

This document outlines a standard thermal protocol and a microwave-assisted protocol for the synthesis of this compound.

Chemical Reaction

The overall transformation is the oxidation of 3-acetylbenzonitrile to this compound.

Reactant: 3-Acetylbenzonitrile Product: this compound Reagent: Selenium Dioxide (SeO2)

Diagram of the chemical reaction:

Caption: General reaction scheme for the oxidation of 3-acetylbenzonitrile.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol is adapted from a similar synthesis of 4-(2-oxo-acetyl)-benzonitrile and is expected to provide good yields for the 3-isomer.[6]

Materials:

-

3-Acetylbenzonitrile

-

Selenium Dioxide (SeO2)

-

1,4-Dioxane

-

Deionized Water

-

Dichloromethane

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dioxane (75 mL) and water (7.5 mL).

-

Add selenium dioxide (1.1 equivalents) to the solvent mixture.

-

Heat the mixture to 50-60 °C and stir until the selenium dioxide has completely dissolved.

-

Add 3-acetylbenzonitrile (1 equivalent) to the reaction mixture.

-

Increase the temperature to 90-100 °C (reflux) and stir the mixture for 12-16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to approximately 50-60 °C.

-

Filter the warm solution to remove the black selenium precipitate.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages microwave energy to accelerate the reaction, significantly reducing the synthesis time.[4][5]

Materials:

-

3-Acetylbenzonitrile

-

Selenium Dioxide (SeO2)

-

1,4-Dioxane

-

Deionized Water

-

Microwave synthesis vial

-

Microwave reactor

-

Standard work-up and purification equipment (as in Protocol 1)

Procedure:

-

In a microwave synthesis vial, combine 3-acetylbenzonitrile (1 equivalent), selenium dioxide (1.1 equivalents), 1,4-dioxane (10 mL), and water (1 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 120 °C for 15-20 minutes. Note: The nitrile group on the benzene ring is deactivating, which may require slightly longer reaction times compared to activated aryl ketones.[4]

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the work-up and purification steps (7-11) as described in Protocol 1.

Data Presentation

The following table summarizes expected outcomes based on literature for similar substrates.[6]

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

| Starting Material | 3-Acetylbenzonitrile | 3-Acetylbenzonitrile | - |

| Reagent | Selenium Dioxide (SeO2) | Selenium Dioxide (SeO2) | [2] |

| Solvent | 1,4-Dioxane / Water | 1,4-Dioxane / Water | [6] |

| Temperature | 90-100 °C | 120 °C | [4][6] |

| Reaction Time | 12-16 hours | 15-20 minutes | [4][6] |

| Expected Yield | ~85% (based on 4-isomer) | Quantitative conversion expected | [4][6] |

| Purity | High after work-up | High after work-up | - |

Workflow and Mechanism

Experimental Workflow

The general workflow for the synthesis, work-up, and purification is outlined below.

Caption: A streamlined workflow for the synthesis of this compound.

Reaction Mechanism (Riley Oxidation)

The oxidation proceeds via a well-established mechanism.[7]

-

Enolization: The ketone (3-acetylbenzonitrile) tautomerizes to its enol form.

-

Ene Reaction: The enol attacks the electrophilic selenium of SeO2 (or its hydrated form, selenous acid).

-

[1][4]-Sigmatropic Rearrangement: A rearrangement occurs to form a selenium(II) ester.

-

Hydrolysis: The ester is hydrolyzed to yield the 1,2-dicarbonyl product and selenium(0) precipitate.

Caption: Simplified mechanism of the Riley oxidation for aryl methyl ketones.

Safety Precautions

-

Selenium compounds are highly toxic and malodorous. All manipulations involving selenium dioxide and its byproducts must be performed in a well-ventilated fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid inhalation.

-

Microwave reactors operate under pressure and high temperatures. Ensure you are properly trained and follow the manufacturer's safety guidelines.

This document is intended for use by trained research professionals. All procedures should be carried out with appropriate safety measures in a laboratory setting.